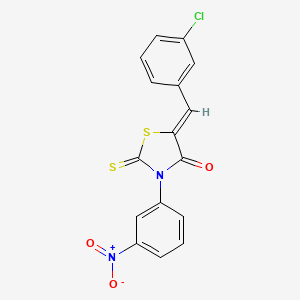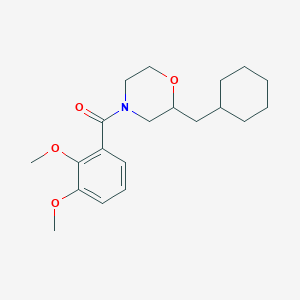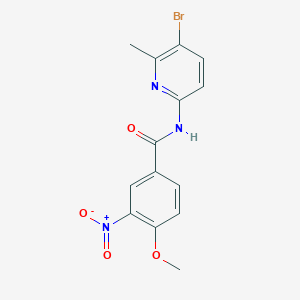![molecular formula C15H22N4O2 B6028639 1-(1-{[1-(2-furylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6028639.png)
1-(1-{[1-(2-furylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-{[1-(2-furylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol, also known as FPE, is a chemical compound with potential applications in scientific research. FPE is a complex molecule that has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of 1-(1-{[1-(2-furylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol is not well understood, but it is believed to act on the GABAergic system in the brain. This compound has been shown to increase the activity of GABA receptors, which are responsible for inhibiting neuronal activity. This leads to a decrease in anxiety and an increase in cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin. Additionally, this compound has been shown to increase the expression of several genes involved in synaptic plasticity, which is essential for learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(1-{[1-(2-furylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol in lab experiments is that it is relatively easy to synthesize. Additionally, this compound has been shown to have low toxicity in animal models, making it a safe compound to use in research. However, one of the limitations of using this compound is that its mechanism of action is not well understood, which makes it difficult to design experiments to investigate its effects.
Orientations Futures
There are several future directions for research involving 1-(1-{[1-(2-furylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol. One area of research could be to investigate the effects of this compound on other neurotransmitter systems in the brain, such as the glutamatergic system. Additionally, researchers could investigate the potential of this compound as a treatment for other neurological disorders, such as Alzheimer's disease. Finally, researchers could investigate the development of new compounds that are structurally similar to this compound but have improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 1-(1-{[1-(2-furylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol involves several steps, including the preparation of intermediate compounds and the final coupling reaction. One of the most common methods for synthesizing this compound is through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which involves reacting an azide and an alkyne in the presence of a copper catalyst. The reaction produces a triazole ring, which is an essential component of this compound. The final step involves the reduction of the triazole ring to produce this compound.
Applications De Recherche Scientifique
1-(1-{[1-(2-furylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the development of new drugs for the treatment of anxiety and depression. Additionally, this compound has been shown to enhance learning and memory in animal models, suggesting that it could be used to treat cognitive disorders.
Propriétés
IUPAC Name |
1-[1-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-12(20)15-11-19(17-16-15)9-13-4-6-18(7-5-13)10-14-3-2-8-21-14/h2-3,8,11-13,20H,4-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYZJHAKGSBTFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)CC2CCN(CC2)CC3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-dimethyl-3-furoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6028561.png)
![6-bromo-2-(2,5-dimethylphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B6028569.png)
![1-acetyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B6028573.png)


![ethyl 2-[(5-bromo-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6028605.png)
![2-{[(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6028612.png)

![1-(3-oxo-3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}propyl)-2-pyrrolidinone](/img/structure/B6028622.png)
![3-{[(3-fluorobenzyl)amino]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6028628.png)
![ethyl 1-(1H-pyrazol-3-ylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6028635.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B6028642.png)
![methyl 4-{[(1-isopropyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]amino}butanoate](/img/structure/B6028645.png)
